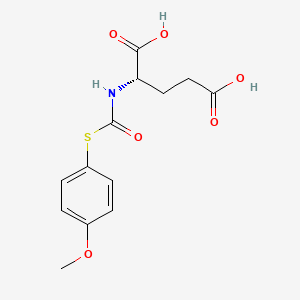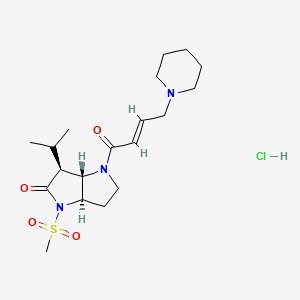
1-(6-Chlor-5-(Trifluormethyl)pyridin-2-yl)piperazinhydrochlorid
Übersicht
Beschreibung
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is an organic compound with the molecular formula C11H14ClF3N2·HCl . It is a white or off-white crystalline powder . This compound is an important intermediate in organic synthesis, often used in the preparation of pesticides, pharmaceuticals, and other organic compounds .
Synthesis Analysis
The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is quite complex and generally requires multi-step reactions . The specific synthesis route can be adjusted based on different research objectives and needs, usually starting from suitable starting materials and gradually synthesizing the target compound through different chemical reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H11ClF3N3/c11-9-7 (10 (12,13)14)1-2-8 (16-9)17-5-3-15-4-6-17/h1-2,15H,3-6H2 . This indicates the specific arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.67 . It is a solid at room temperature and has a melting point of 76 - 78 degrees Celsius . It is soluble in water and ethanol .Wissenschaftliche Forschungsanwendungen
Anwendungen im Pflanzenschutz
Die Verbindung ist ein wichtiger Strukturbaustein in aktiven Pflanzenschutzmitteln . Trifluormethylpyridin (TFMP)-Derivate, zu denen auch diese Verbindung gehört, werden hauptsächlich im Pflanzenschutz eingesetzt . Fluazifop-butyl war das erste TFMP-Derivat, das auf dem Pflanzenschutzmarkt eingeführt wurde, und seitdem haben mehr als 20 neue TFMP-haltige Pflanzenschutzmittel ISO-Trivialnamen erhalten .
Pharmazeutische Anwendungen
Mehrere TFMP-Derivate, darunter auch diese Verbindung, werden in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die die TFMP-Einheit enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
Zwei veterinärmedizinische Produkte, die die TFMP-Einheit enthalten, haben die Marktzulassung erhalten . Dies deutet darauf hin, dass die Verbindung ein Potenzial für Anwendungen in der Veterinärmedizin hat.
Synthese von Pflanzenschutzprodukten
Unter den TFMP-Derivaten ist 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF), das als chemische Zwischenstufe für die Synthese mehrerer Pflanzenschutzprodukte verwendet wird, am meisten gefragt . Diese Verbindung könnte möglicherweise für die Synthese dieser Produkte verwendet werden.
Antidepressiva und angstlösende Anwendungen
Im medizinischen Bereich hat sie pharmakologische Wirkungen gegen Depressionen und Angstzustände . Sie kann zur Behandlung von Erkrankungen wie Depressionen und Angstzuständen eingesetzt werden .
Regioexhaustive Funktionalisierung
2-Chlor-5-(Trifluormethyl)pyridin, eine verwandte Verbindung, kann als Modellsystem verwendet werden, um die regioexhaustive Funktionalisierung zu untersuchen . Dies deutet darauf hin, dass die Verbindung möglicherweise für ähnliche Forschungsanwendungen verwendet werden könnte.
Safety and Hazards
This compound is a chemical substance that should be handled with care and in accordance with relevant safety procedures . It may cause irritation upon contact with the skin and should be avoided for long periods of contact . Inhalation or ingestion of this compound may lead to poisoning or other health problems, so inhalation of dust should be avoided and protective equipment should be worn if necessary .
Wirkmechanismus
Target of Action
The primary target of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is the serotonin (5-HT) receptor subtype 5 . Serotonin receptors are key regulators of neurotransmission and have a significant role in many biological functions and behaviors.
Mode of Action
This compound acts as an agonist at the serotonin receptor subtype 5 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the serotonin receptor, mimicking the action of serotonin, which can lead to various physiological changes.
Eigenschaften
IUPAC Name |
1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3.ClH/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17;/h1-2,15H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDILXYXZAAJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430869 | |
| Record name | Org 12962 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210821-63-9 | |
| Record name | 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210821-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Org 12962 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















